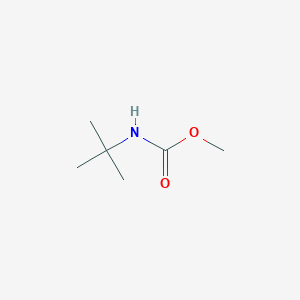

Carbamic acid, (1,1-dimethylethyl)-, methyl ester

Overview

Description

Scientific Research Applications

Synthesis of Tolylenediisocyanate

Carbamic acid esters, including (1,1-dimethylethyl)-, methyl ester, are utilized in the alkoxycarbonylation process of tolylenediamine to produce carbamates, which are crucial intermediates. These carbamates are then pyrolyzed into tolylenediisocyanate and corresponding alcohols. This process is significant in chemical synthesis, especially for producing tolylenediisocyanate without phosgene, enhancing safety and environmental sustainability (Aso & Baba, 2003).

Palladium-catalyzed Amination

Carbamic acid 2-trimethylsilylethyl ester, a related compound, has been identified as a valuable ammonia equivalent in palladium-catalyzed amination of aryl halides. This application is important for synthesizing anilines, especially those with sensitive functional groups, offering a robust method in organic chemistry (Mullick et al., 2010).

HIV Protease Inhibitor Synthesis

In the realm of pharmaceutical synthesis, (1S,2R)-[3-chloro-2-hydroxy-1-(phenylmethyl)propyl]carbamic acid, 1,1-dimethylethyl ester, is a chiral intermediate prepared for the total synthesis of the HIV protease inhibitor Atazanavir. The diastereoselective reduction of its carbamic acid form is carried out using microbial cultures, highlighting the compound's significance in medicinal chemistry (Patel et al., 2003).

Biocatalytic Ammonolysis

(5S)-4,5-dihydro-1H-pyrrole-1,5-dicarboxylic acid, 1-(1,1-dimethylethyl)-5-ethyl ester, undergoes efficient biocatalytic ammonolysis to produce a critical intermediate in the synthesis of the dipeptidyl peptidase IV inhibitor Saxagliptin. This process demonstrates the compound's application in creating biologically active molecules and pharmaceuticals (Gill & Patel, 2006).

Mechanism of Action

Target of Action

Methyl tert-butylcarbamate, also known as Carbamic acid, (1,1-dimethylethyl)-, methyl ester, is a carbamate derivative . Carbamates are integral parts of many drugs and prodrugs approved by the US Food and Drug Administration (FDA) and the European Medicines Agency (EMA) . They play a role in drug-target interaction or improve the biological activity of parent molecules .

Mode of Action

The mode of action of Methyl tert-butylcarbamate involves its interaction with its targets. It is used as a protecting group for amines in organic synthesis . The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . The Boc group is stable towards most nucleophiles and bases .

Biochemical Pathways

The biochemical pathways affected by Methyl tert-butylcarbamate are related to its role as a protecting group for amines. It is used in the synthesis of peptides . The carbamate functionality imposes a degree of conformational restriction due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety .

Pharmacokinetics

Carbamates in general are known to have good chemical and proteolytic stability, and the ability to penetrate cell membranes . They are used in prodrugs mainly to delay first-pass metabolism and enhance the bioavailability and effectiveness of compounds .

Result of Action

The result of the action of Methyl tert-butylcarbamate is the protection of amines during organic synthesis . This allows for the successful synthesis of peptides without unwanted reactions at the amine sites .

Action Environment

The action of Methyl tert-butylcarbamate is influenced by the environmental conditions of the reaction. For example, the formation of Boc-protected amines and amino acids can be conducted under either aqueous or anhydrous conditions . The stability of the Boc group towards most nucleophiles and bases allows for its use in various reaction environments .

properties

IUPAC Name |

methyl N-tert-butylcarbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-6(2,3)7-5(8)9-4/h1-4H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBCAQUUDOCPMTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

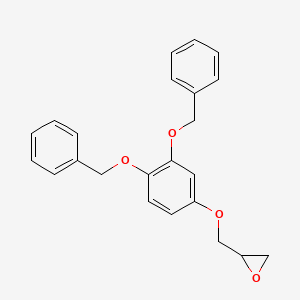

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Butanoic acid, 4-[4-(chlorosulfonyl)-3,5-dimethylphenoxy]-](/img/structure/B3121001.png)